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Compound of Interest

Compound Name: 4-Hydroxy Mepivacaine

CAS No.: 616-66-0

Cat. No.: B117681 Get Quote

Executive Summary
This technical guide outlines the rigorous synthesis of 4'-hydroxymepivacaine (

-(4-hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide), the primary phenolic
metabolite of the local anesthetic mepivacaine.[1]

In pharmaceutical development, this compound is a critical Reference Standard for:

Metabolic Profiling: Quantifying clearance pathways mediated by CYP1A2 and CYP3A4.

Impurity Control: Validating stability-indicating HPLC methods where oxidative degradation

may mimic metabolic products.

Toxicology: Assessing the safety profile of phenolic metabolites in renal clearance studies.

Unlike industrial routes for mepivacaine, the synthesis of its 4-hydroxy derivative requires a

convergent, protecting-group-dependent strategy to ensure regioselectivity and prevent

esterification side-reactions.[1]
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Mepivacaine undergoes hepatic metabolism primarily via aromatic hydroxylation and N-

demethylation.[1] The 4'-hydroxy metabolite is formed via direct oxidation of the aromatic ring,

a reaction catalyzed by cytochrome P450 isozymes.
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Figure 1: Metabolic trajectory of mepivacaine highlighting the oxidative formation of the 4-

hydroxy derivative.[1][2]

Retrosynthetic Strategy
Direct hydroxylation of mepivacaine is chemically non-viable due to poor regioselectivity

(ortho/para competition) and over-oxidation. Therefore, a convergent synthesis is required.

The molecule is disconnected at the amide bond, revealing two key precursors:

1-Methylpipecolic acid: The chiral or racemic amino acid core.[1]

4-Amino-3,5-xylenol: The aniline derivative.[1]

To prevent the formation of the ester byproduct (coupling at the -OH instead of the -NH2), the

phenolic hydroxyl must be protected as a benzyl ether prior to amide coupling.
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Figure 2: Retrosynthetic disconnection showing the necessity of the O-benzyl protection

strategy.[1]

Experimental Protocol
Pre-requisites:

All reactions involving activated acids must be performed under an inert atmosphere (

or

).

Solvents (DCM, DMF) must be anhydrous.

Step 1: Protection of the Aniline
Objective: Synthesize 4-(benzyloxy)-2,6-dimethylaniline to mask the phenol.[1]
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Dissolution: Dissolve 4-amino-3,5-xylenol (10.0 g, 72.9 mmol) in anhydrous DMF (100 mL).

Base Addition: Add

(20.1 g, 145.8 mmol) and stir at room temperature for 30 minutes.

Alkylation: Dropwise add benzyl bromide (8.7 mL, 73.0 mmol).

Critical Control: Do not use excess benzyl bromide to avoid N-alkylation.[1] Monitor by

TLC (Hexane:EtOAc 3:1).

Workup: Pour into ice water (500 mL). Extract with EtOAc (

mL). Wash organics with brine, dry over

, and concentrate.

Purification: Recrystallize from Ethanol/Hexane to yield the O-protected aniline.

Step 2: Amide Coupling
Objective: Couple the protected aniline with 1-methylpipecolic acid.[1]

Note: While acid chlorides are common in industrial synthesis, HATU coupling is preferred for

reference standards to prevent racemization of the pipecolic acid moiety.

Activation: In a round-bottom flask, dissolve (RS)-1-methylpipecolic acid (5.0 g, 34.9 mmol)

in anhydrous DMF (50 mL). Add DIPEA (12.2 mL, 70 mmol).

Coupling Agent: Add HATU (14.6 g, 38.4 mmol) and stir for 15 minutes at

to activate the carboxylic acid.

Addition: Add the 4-(benzyloxy)-2,6-dimethylaniline (prepared in Step 1, 7.9 g, 34.9 mmol).

Reaction: Allow to warm to room temperature and stir for 12 hours.

Workup: Dilute with EtOAc (200 mL). Wash sequentially with 5%

, water, and brine.
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Isolation: Evaporate solvent to yield the crude O-benzyl mepivacaine intermediate.

Step 3: Deprotection (Hydrogenolysis)
Objective: Remove the benzyl group to reveal the 4-hydroxy functionality.

Setup: Dissolve the crude intermediate in MeOH (100 mL).

Catalyst: Add 10% Pd/C (10 wt% loading).

Hydrogenation: Stir under a hydrogen atmosphere (balloon pressure or 1 atm) for 4–6 hours.

Endpoint: Monitor by LC-MS for the disappearance of the benzyl mass (+90 Da shift).

Filtration: Filter through a Celite pad to remove the catalyst.

Salt Formation: To the filtrate, add 1.1 equivalents of HCl (in dioxane or ether). Evaporate to

dryness.

Final Crystallization: Recrystallize from iPrOH/Ether to obtain 4-hydroxy mepivacaine
hydrochloride as a white solid.

Analytical Validation
To certify this material as a Reference Standard, it must meet the following criteria.

Nuclear Magnetic Resonance (NMR)
The diagnostic signals for the 4-hydroxy metabolite differ distinctly from the parent

mepivacaine, particularly in the aromatic region.

Table 1: Predicted

NMR Data (DMSO-

, 400 MHz)
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Position (ppm) Multiplicity Integration
Assignment
Note

Aromatic 6.45 Singlet (s) 2H

Distinctive: 3,5-H

(Symmetric ring).

[1] Parent

mepivacaine has

a multiplet at 7.0-

7.[1]2.

Phenolic OH 9.10 Broad Singlet 1H

Exchangeable

with

.[1] Absent in

parent.

Amide NH 9.45 Singlet 1H
Downfield amide

proton.[1]

Piperidine

-CH
2.90 Multiplet 1H

Chiral center (C2

of piperidine).[1]

N-Methyl 2.20 Singlet 3H
N-CH3 of

piperidine.[1]

Aryl-Methyls 2.05 Singlet 6H

2,6-Dimethyl

groups on the

aromatic ring.[1]

Mass Spectrometry (LC-MS)[1]
Instrument: ESI-Q-TOF or Triple Quadrupole.[1]

Ionization Mode: Positive ESI (

).

Parent Mepivacaine: m/z 247.18[1]

Target (4-OH Mepivacaine): m/z 263.17[1]
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Fragment Ions: High collision energy should yield the characteristic 4-hydroxy-2,6-

dimethylaniline fragment (m/z ~138).[1]

Purity Requirements
HPLC Purity: >98.0% (Area %).

Chiral Purity: If synthesizing a specific enantiomer (e.g., for Levomepivacaine studies), Chiral

HPLC is required to confirm >99% ee.

Residual Solvents: Must be below ICH Q3C limits (specifically DMF and Benzyl Bromide

residues).
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Usage: Reference for comparing the shift of the aromatic protons from 7.1 ppm (parent) to
6.45 ppm (4-OH metabolite).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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